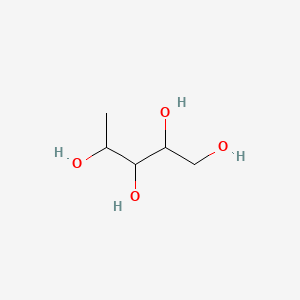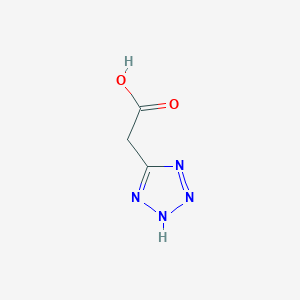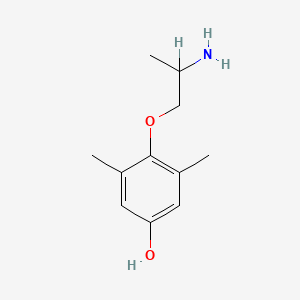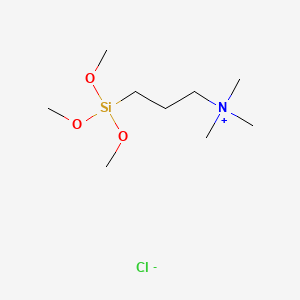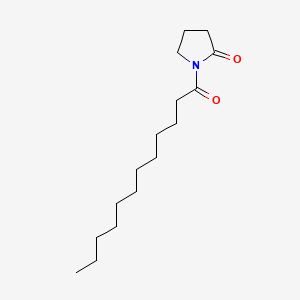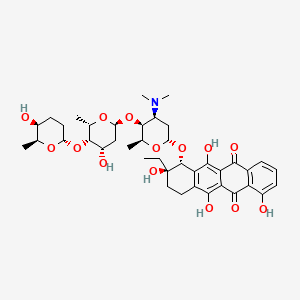
Cosmomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cosmomycin B is a natural product found in Streptomyces olindensis, Algoriphagus, and other organisms with data available.
Scientific Research Applications
DNA Damage Induction and Repair Mechanisms : Cosmomycin D, closely related to Cosmomycin B, has been shown to induce time-dependent apoptosis in nucleotide excision repair-deficient fibroblasts. This finding suggests its potential role in targeted cancer therapies, especially in cells with specific genetic vulnerabilities (Carvalho et al., 2010).
DNA-Binding Properties : The ability of Cosmomycin D to intercalate with double-stranded DNA has been studied, revealing that it can form stable complexes with DNA, a crucial characteristic for its role as an antitumor agent (Furlan et al., 2004).
Metabolic Flux Analysis in Drug Production : Research on Streptomyces olindensis, the bacteria that produce Cosmomycin, has led to insights into directing its metabolism from growth to anti-tumor drug production. This could have implications for optimizing the production of Cosmomycin for therapeutic use (Lobato et al., 2007).
Glycosylation in Biosynthesis : The unique glycosylation pattern in cosmomycins, including Cosmomycin B, has been a subject of study. Insights into the glycosylation steps during biosynthesis could be crucial for developing new derivatives with potentially enhanced therapeutic properties (Garrido et al., 2006).
Mass Spectrometry Studies : Investigations using mass spectrometry have demonstrated the DNA-binding properties of Cosmomycin D, providing insights into its mechanism of action at the molecular level (Kelso et al., 2008).
Genome Sequencing of Producer Bacteria : The genome sequence of Streptomyces olindensis, the producer of Cosmomycin D, has been completed, revealing numerous secondary metabolite biosynthetic gene clusters including the cosmomycin D cluster. This is crucial for understanding the biosynthesis and potential genetic engineering of Cosmomycin compounds (Rojas et al., 2014).
Self-Resistance Mechanisms in Producing Bacterium : Understanding self-resistance mechanisms in Streptomyces olindensis, the bacterium that produces Cosmomycin, is essential for developing strategies to enhance production and understand resistance in tumor cells (Arteaga et al., 2022).
properties
CAS RN |
40795-73-1 |
|---|---|
Product Name |
Cosmomycin B |
Molecular Formula |
C40H53NO14 |
Molecular Weight |
771.8 g/mol |
IUPAC Name |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
InChI Key |
MYQIMJTUIOIEOX-LVWNLLCFSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Other CAS RN |
77517-27-2 |
synonyms |
cosmomycin B rhodilunancin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)
![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)
